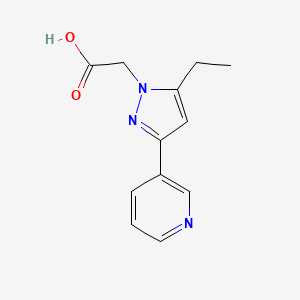

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-10-6-11(9-4-3-5-13-7-9)14-15(10)8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATZZKDSRBXJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through multi-step organic reactions, typically involving the formation of the pyrazole ring and subsequent modifications to introduce the ethyl and pyridine substituents. The synthesis methods are crucial for optimizing yield and purity, which directly influence biological activity.

Anti-inflammatory Properties

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, a study highlighted that certain pyrazole compounds demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses. The selectivity index for some derivatives indicated a promising therapeutic profile with minimal gastrointestinal toxicity .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-2 IC50 (μM) | Selectivity Index | Edema Inhibition (%) |

|---|---|---|---|

| Compound A | 0.034 | 344.56 | 82.8 |

| Compound B | 0.052 | 353.8 | 78.9 |

| Compound C | 0.045 | 300 | 80.0 |

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes involved in inflammatory pathways. It is hypothesized that the compound acts as an inhibitor or modulator of these enzymes, thereby reducing inflammatory responses .

Case Studies

Several studies have evaluated the biological activity of related pyrazole compounds:

- Study on COX Inhibition : A series of substituted pyrazole derivatives were synthesized and screened for their COX inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than standard anti-inflammatory medications like celecoxib .

- Safety Profile Evaluation : Histopathological investigations in animal models revealed that certain derivatives caused minimal degenerative changes in vital organs, indicating a favorable safety profile .

- Pharmacokinetic Studies : Compounds similar to this compound were subjected to pharmacokinetic evaluations, showing promising oral bioavailability and stability in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of pyrazole-acetic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Preparation Methods

Stepwise Preparation Methodology

Detailed Reaction Conditions and Mechanistic Insights

Cyclization (Step 1): The reaction of 3-hydrazinopyridine dihydrochloride with dialkyl maleate proceeds via nucleophilic attack of hydrazine nitrogen on the activated double bond of maleate, forming a pyrazolidine ring intermediate. The reaction is typically conducted in acetonitrile, an inert polar aprotic solvent, at room temperature to 60 °C to optimize yield and purity.

Chlorination (Step 2): Phosphoryl chloride is the preferred chlorinating agent due to its efficacy and selectivity. The chlorination introduces a chlorine atom at the 3-position of the pyrazole ring, facilitating subsequent oxidation. The reaction is carried out in acetonitrile at around 60 °C for 2 hours. Excess phosphoryl chloride (1.1 to 10 equivalents) ensures complete conversion.

Oxidation (Step 3): Aromatization of the pyrazole ring is achieved by oxidation using manganese(IV) oxide or sodium persulfate in acetonitrile. The reaction temperature is maintained between 25 °C and 100 °C until completion. This step is critical for establishing the aromatic pyrazole system essential for biological activity.

Hydrolysis (Step 4): The ester moiety is hydrolyzed under acidic conditions using aqueous hydrochloric acid at elevated temperatures (~90 °C). This step converts the ester to the corresponding carboxylic acid, yielding the hydrochloride salt of the pyrazole carboxylic acid intermediate.

Final Functionalization (Step 5): Treatment with copper(II) oxide in a polar aprotic solvent at 80–140 °C facilitates removal or substitution of the chlorine atom, affording the final 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid. This step may involve decarboxylation or other transformations depending on the exact synthetic route.

Comparative Notes on Pyridin-3-yl vs. Pyridin-4-yl Isomers

The preparation methods for the pyridin-3-yl derivative closely mirror those reported for the pyridin-4-yl isomer, with minor adjustments in starting materials and reaction conditions to accommodate positional differences on the pyridine ring.

The ethyl substitution at the 5-position of the pyrazole ring is typically introduced via the dialkyl maleate or related β-dicarbonyl precursors during the cyclization step.

Summary Table of Key Reaction Parameters

| Step | Reagents | Solvent | Temp (°C) | Time | Purpose | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-hydrazinopyridine dihydrochloride + dialkyl maleate | Acetonitrile | RT – 60 | 2–4 h | Pyrazolidine ring formation | Inert solvent, moderate heat |

| 2 | Phosphoryl chloride (POCl3) | Acetonitrile | 60 | 2 h | Chlorination at 3-position | Excess POCl3 used |

| 3 | MnO2 or Na2S2O8/H2SO4 | Acetonitrile | 25 – 100 | Until completion | Aromatization (oxidation) | Monitor by TLC or HPLC |

| 4 | Aqueous HCl | Water | 90 | 2–6 h | Ester hydrolysis to acid | Large excess HCl used |

| 5 | CuO | Polar aprotic solvent | 80 – 140 | Variable | Final substitution/decarboxylation | High temp for completion |

Research Findings and Optimization

The use of acetonitrile as a solvent in chlorination and oxidation steps is favored due to its inertness and ability to dissolve both organic and inorganic reagents effectively.

Excess chlorinating and oxidizing agents improve yields but require careful quenching and neutralization to avoid side reactions.

Hydrolysis under acidic conditions is straightforward, but temperature control is essential to prevent decomposition of sensitive pyrazole rings.

The final copper(II) oxide mediated step may vary depending on the desired substitution pattern and can be optimized by solvent choice and temperature.

Continuous flow chemistry and catalyst screening have been proposed in related pyrazole syntheses to enhance scalability and efficiency, though specific data for this compound remain to be published.

Concluding Remarks

The preparation of this compound is a multi-step process involving cyclization, chlorination, oxidation, hydrolysis, and final functionalization. The methodology is well-documented for closely related compounds and can be adapted with precise control of reaction conditions to yield high purity product suitable for further biological evaluation. The use of phosphoryl chloride and manganese(IV) oxide in acetonitrile, combined with acidic hydrolysis, forms the backbone of the synthetic route. Optimization of each step is critical for maximizing yield and purity, with potential for future improvements through modern synthetic technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation via condensation of pyridinyl derivatives with hydrazine, followed by functionalization with an acetic acid moiety. Key parameters include:

- Temperature : Pyrazole cyclization requires 60–80°C for optimal ring closure .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during acetic acid group introduction .

- pH Control : Neutral to slightly acidic conditions (pH 6–7) minimize side reactions .

- Yield Optimization : Continuous flow reactors improve efficiency in industrial-scale synthesis by maintaining precise temperature and reagent stoichiometry .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm pyrazole ring substitution patterns and acetic acid integration .

- HPLC-MS : Quantifies purity (>98%) and identifies byproducts (e.g., uncyclized intermediates) .

- X-ray Crystallography : Resolves stereochemistry of the pyridinyl-pyrazole core .

Q. How do structural features (e.g., pyrazole ring substitution, pyridinyl group) influence its physicochemical properties?

- Methodological Answer :

- Pyridinyl Group : Enhances water solubility via hydrogen bonding and modulates electronic effects on the pyrazole ring .

- Ethyl Substituent : Increases lipophilicity (logP ~1.8), impacting membrane permeability in biological assays .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data across studies (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Assay Validation : Standardize enzymatic assays (e.g., IC under uniform pH/temperature) to reduce variability .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Structural Analog Comparison : Compare with analogs like 3-methylpyrazolone (analgesic) and phenylpyrazolone (anti-inflammatory) to isolate substituent-specific effects .

Q. How can computational methods predict binding modes of this compound with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the pyridinyl group and ATP-binding pockets in kinases .

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with key residues (e.g., Lys33 in p38 MAPK) .

- QSAR Models : Correlate ethyl/pyridinyl substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with cellulose-based columns to separate enantiomers .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during pyrazole ring formation to control stereochemistry .

- Process Monitoring : Implement in-line FTIR to detect racemization during acetic acid coupling .

Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism studies?

- Methodological Answer :

- CYP Inhibition Assays : Use human liver microsomes to measure competitive inhibition (e.g., CYP3A4 Ki = 12 µM) .

- Metabolite ID : Identify O-deethylated and pyrazole-hydroxylated metabolites via high-resolution MS/MS .

- Safety Profiling : Cross-reference with structural analogs (e.g., 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid) to predict toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.